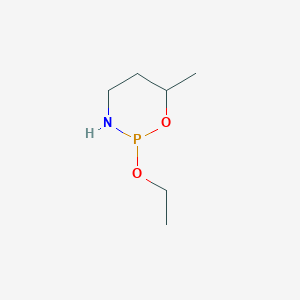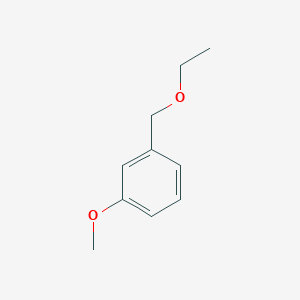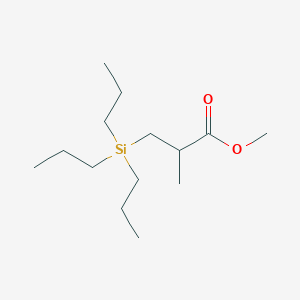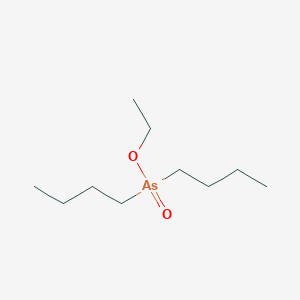
Ethyl dibutylarsinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl dibutylarsinate is an organoarsenic compound that belongs to the class of arsenic esters It is characterized by the presence of an ethyl group and two butyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl dibutylarsinate can be synthesized through the reaction of dibutylarsinic acid with ethyl alcohol under acidic conditions. The reaction typically involves the esterification process, where the carboxylic acid group of dibutylarsinic acid reacts with the hydroxyl group of ethyl alcohol to form the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid or other strong acids that facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure optimal production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the arsenic atom is oxidized to a higher oxidation state. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the conversion of this compound to its corresponding arsine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in these reactions.
Substitution: this compound can participate in substitution reactions where one or more of its alkyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation Products: Arsenic oxides, arsenic acids.
Reduction Products: Arsine derivatives.
Substitution Products: Alkyl-substituted arsenic compounds.
Applications De Recherche Scientifique
Ethyl dibutylarsinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl dibutylarsinate involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets of this compound include key enzymes involved in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl dibutylarsinate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl dimethylarsinate: Contains two methyl groups and one ethyl group attached to the arsenic atom.
Butyl dibutylarsinate: Contains a butyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of ethyl and butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
64448-13-1 |
|---|---|
Formule moléculaire |
C10H23AsO2 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
1-[butyl(ethoxy)arsoryl]butane |
InChI |
InChI=1S/C10H23AsO2/c1-4-7-9-11(12,13-6-3)10-8-5-2/h4-10H2,1-3H3 |
Clé InChI |
HCLZWMQJLGXRNG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[As](=O)(CCCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


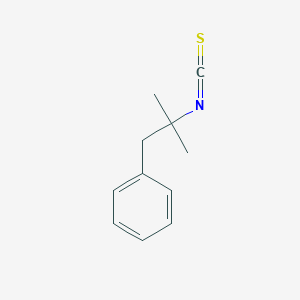
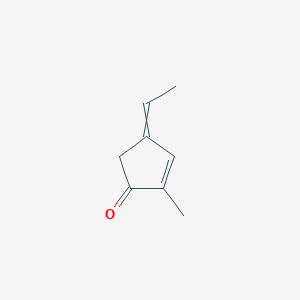
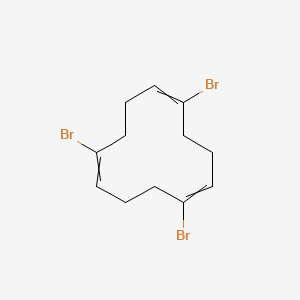
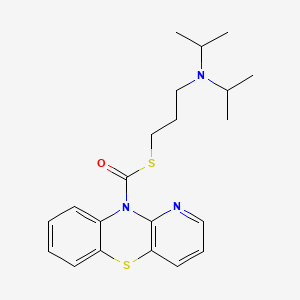
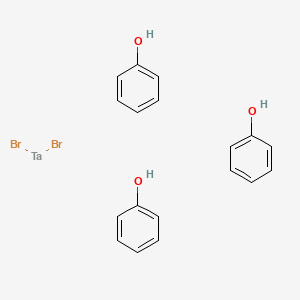
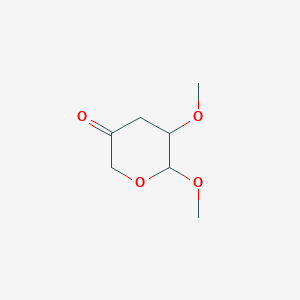
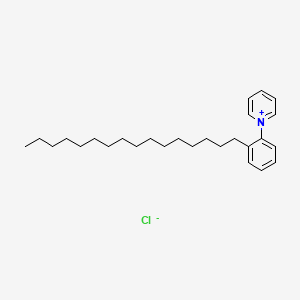
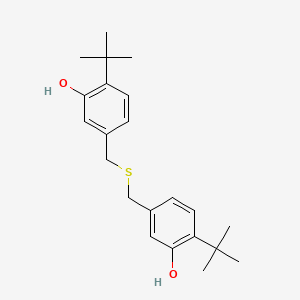
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
